molecular formula C7H10Cl3FN2 B11719213 (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11719213
M. Wt: 247.5 g/mol
InChI Key: AYMLFFSVLRJELC-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl3FN2 and a molecular weight of 247.53 g/mol. It is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (2-Chloro-5-fluorobenzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-fluorophenyl)methylhydrazine
  • (5-Chloro-2-fluorobenzyl)hydrazine hydrochloride

Uniqueness

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Biological Activity

(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride is an organic compound featuring a hydrazine functional group, with notable chlorine and fluorine substituents on the benzyl ring. This compound has garnered attention in various fields, including medicinal chemistry and agricultural applications, due to its potential biological activities. However, comprehensive studies detailing its biological effects remain limited.

  • Molecular Formula : C₇H₈Cl₂F₂N₂
  • Molecular Weight : 211.06 g/mol
  • Structure : The presence of halogen atoms (chlorine and fluorine) in the structure enhances its chemical reactivity and solubility, making it suitable for various applications in research and industry .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still sparse.

Pathogen Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansLimited activity

The compound's structural features may contribute to its ability to disrupt microbial cell functions, though further investigations are required to elucidate the exact mechanisms involved .

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)18.36
HL-60 (leukemia)16.50
NALM-6 (leukemia)19.00

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of cell cycle progression .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with key cellular targets involved in proliferation and survival pathways, leading to cell death in malignant cells. Further studies utilizing molecular docking and biochemical assays are necessary to clarify these interactions .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of several hydrazine derivatives, including this compound, against common pathogens. Results indicated varying degrees of inhibition, warranting further exploration into structure-activity relationships.
  • Cytotoxicity Assessment : In a recent experiment involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Properties

Molecular Formula

C7H10Cl3FN2

Molecular Weight

247.5 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8ClFN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

AYMLFFSVLRJELC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)Cl.Cl.Cl

Origin of Product

United States

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